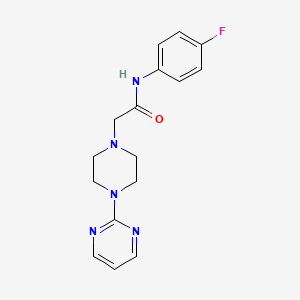

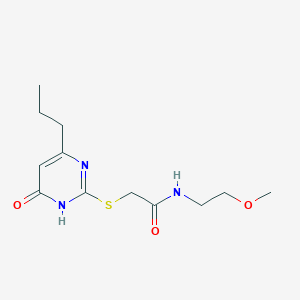

N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, also known as FPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. FPPE is a member of the piperazine family of compounds, which have been shown to have a wide range of pharmacological activities.

Scientific Research Applications

Met Kinase Inhibitors : A study by Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, where substitution of pyridine and pyridone positions led to improved enzyme potency and aqueous solubility. This was significant for cancer treatment, as demonstrated by the complete tumor stasis in a Met-dependent human gastric carcinoma model.

Histone Deacetylase Inhibition : Zhou et al. (2008) described the development of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, which is vital for blocking cancer cell proliferation and inducing apoptosis, making it a promising anticancer drug.

Fluorescence Binding Studies : Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies (Meng et al., 2012). These studies are crucial for understanding protein-ligand interactions in drug development.

Antitumor Activity : Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes with potent cytotoxicity against several tumor cell lines (Naito et al., 2005). These compounds showed significant in vitro and in vivo antitumor activity, highlighting their potential in cancer therapy.

Neurotransmitter Release and Reuptake : A study by Pettersson (1995) explored the effects of novel diphenylbutylpiperazinepyridyl derivatives on the release and inhibition of reuptake of dopamine, serotonin, and noradrenaline in rat brain (Pettersson, 1995). These findings contribute to the understanding of neurotransmitter regulation and potential treatments for neurological disorders.

Radiosensitizing Effect in Cancer Therapy : Jung et al. (2019) identified novel Phenylpyrimidine Derivatives, including one with a 4-fluorophenyl group, that showed significant radiosensitizing effects on human lung cancer cells (Jung et al., 2019). This is pivotal for improving radiotherapy outcomes in cancer treatment.

Tyrosine Kinase Inhibition in Chronic Myelogenous Leukemia : Gong et al. (2010) studied the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients (Gong et al., 2010). Understanding the metabolism of such drugs is crucial for optimizing their therapeutic efficacy and safety.

Synthesis and Anti-TMV Activity : Yuan et al. (2011) designed and synthesized N-(pyrimidin-5-yl)-N′-phenylureas with good anti-tobacco mosaic virus (TMV) activity (Yuan et al., 2011). This research contributes to the development of novel pesticides and antiviral agents.

properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-1-7-19-16/h1-7H,8-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQAKLANCJPMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2609262.png)

![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2609272.png)

![2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609273.png)